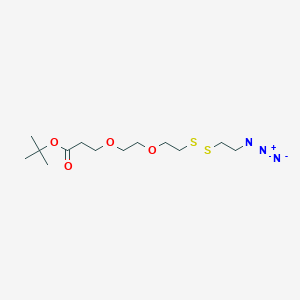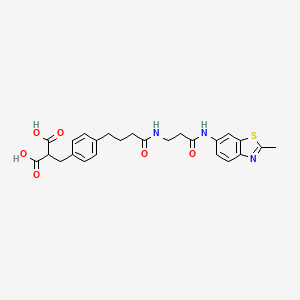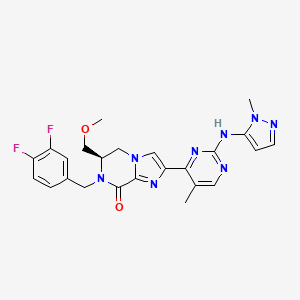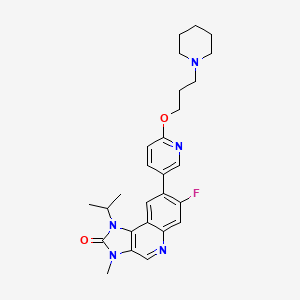
Azidoethyl-PEG2-t-Butyl-Ester
Übersicht
Beschreibung
Azidoethyl-SS-PEG2-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound’s molecular formula is C₁₃H₂₅N₃O₄S₂, and it has a molecular weight of 351.49.
Wissenschaftliche Forschungsanwendungen
Azidoethyl-SS-PEG2-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a PROTAC linker in the synthesis of proteolysis-targeting chimeras, which are used to degrade specific proteins
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies
Medicine: Used in the development of novel therapeutic agents for the treatment of various diseases
Industry: Utilized in the production of advanced materials and chemical probes
Wirkmechanismus
Target of Action
Azidoethyl-PEG2-t-Butyl ester, also known as Azidoethyl-SS-PEG2-Boc, is primarily used as an intermediate in the synthesis of polyethylene glycol (PEG) derivatives . Its primary targets are the molecules that are intended to be modified or conjugated with PEG .
Mode of Action
This compound is a reactive molecule that forms covalent bonds with its targets . The azide group in the compound can react with an alkyne, DBCO, or BCN moiety to undergo copper-catalyzed Click Chemistry . This reaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The exact biochemical pathways affected by Azidoethyl-PEG2-t-Butyl ester depend on the specific molecules it is used to modify. It is often used in the synthesis of bioconjugates, such as antibody-drug conjugates (adcs) . In this context, the compound can affect the pathways related to the target of the ADC.
Result of Action
The result of the action of Azidoethyl-PEG2-t-Butyl ester is the formation of a covalent bond between PEG and the target molecule . This can lead to the modification of the target molecule’s properties, such as solubility, stability, and biological activity.
Action Environment
The action, efficacy, and stability of Azidoethyl-PEG2-t-Butyl ester can be influenced by various environmental factors. For instance, the copper-catalyzed Click Chemistry reaction it undergoes requires a specific pH and temperature range for optimal efficiency . Additionally, the compound should be stored at -20°C for preservation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azidoethyl-SS-PEG2-Boc can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the attachment of polyethylene glycol (PEG) to a suitable substrate.
Azidation: The PEGylated substrate is then reacted with azide groups to introduce the azidoethyl moiety.
Protection: The final step involves the protection of the compound with a tert-butyl ester (Boc) group to form Azidoethyl-SS-PEG2-Boc
Industrial Production Methods
The industrial production of Azidoethyl-SS-PEG2-Boc follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. The compound is typically produced under controlled conditions to maintain its stability and effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Azidoethyl-SS-PEG2-Boc undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of triazoles by reacting azides with alkynes in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the formation of triazoles without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires strained alkyne-containing molecules such as DBCO or BCN groups.
Major Products Formed
The major products formed from these reactions are triazoles, which are important intermediates in the synthesis of various bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Azidoethyl-SS-PEG2-Boc is unique due to its PEG-based structure and azidoethyl moiety, which make it highly versatile in click chemistry reactions. Similar compounds include:
Azidoethyl-PEG2-t-Butyl ester: Similar in structure but may differ in specific applications.
Azidoethyl-PEG3-Boc: Contains an additional PEG unit, which may affect its properties and applications.
Azidoethyl-PEG4-Boc: Contains two additional PEG units, offering different solubility and reactivity characteristics.
These compounds share similar functionalities but differ in their PEG chain lengths and specific applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZBIMRMCUSFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)



